5-Ethoxynaphthalen-1-ol chemical structure and properties
5-Ethoxynaphthalen-1-ol chemical structure and properties
Topic: 5-Ethoxynaphthalen-1-ol chemical structure and properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]
[1]
Executive Summary
5-Ethoxynaphthalen-1-ol (CAS: 119196-78-0) is a bifunctional naphthalene derivative characterized by the presence of a hydroxyl group at position 1 and an ethoxy ether linkage at position 5.[1][][3][4] As a mono-protected derivative of 1,5-naphthalenediol, it serves as a critical intermediate in the synthesis of complex polycyclic aromatic hydrocarbons, fluorescent probes, and pharmaceutical scaffolds.[1] Its structural asymmetry—bridging the properties of a phenol and an aryl ether—makes it a valuable model substrate for studying regioselective electrophilic aromatic substitutions and cytochrome P450-mediated biotransformations.[1]
Chemical Identity & Structural Analysis[1][5][6][7][8]
The compound belongs to the class of naphthalenols, specifically the 1,5-substituted isomers.[1] The molecule exhibits
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 5-Ethoxynaphthalen-1-ol |
| Common Synonyms | 1-Ethoxy-5-naphthol; 5-Ethoxy-1-hydroxynaphthalene |
| CAS Registry Number | 119196-78-0 |
| Molecular Formula | C |
| Molecular Weight | 188.22 g/mol |
| SMILES | CCOc1cccc2c(O)cccc12 |
| InChI Key | GFXOVMFSDVWIOO-UHFFFAOYSA-N |
Electronic Structure
The 1,5-substitution pattern places the electron-donating groups (EDGs) on opposite rings but in identical relative positions (alpha positions).[1]
-
Resonance: Both the hydroxyl (-OH) and ethoxy (-OEt) groups are strong ortho/para directors.[1]
-
Nucleophilicity: The electron density is highest at positions 2, 4, 6, and 8.[1] However, due to steric hindrance and electronic reinforcement, position 4 (para to OH) and position 8 (para to OEt) are the most reactive sites for electrophilic attack (e.g., azo coupling or nitrosylation).[1]
Physicochemical Properties[1][4][6][7][8][9][12][13]
Note: While 1,5-naphthalenediol is a high-melting solid (~260°C), the mono-ethylation disrupts the intermolecular hydrogen bonding network, significantly lowering the melting point.[1]
| Property | Value / Description | Source/Prediction |
| Physical State | Solid (Crystalline powder) | Observed in analogs |
| Melting Point | 110–130 °C (Predicted) | Est.[1][5] vs 1,5-diol (260°C) & 1,5-diethoxy (137°C) |
| Solubility | Soluble in EtOH, DMSO, EtOAc, DCM; Insoluble in water | Lipophilic ether chain |
| pKa (Acidic) | 9.3 – 9.6 | Typical for |
| UV/Vis Absorption | Naphthalene |
Synthesis & Manufacturing Methodologies
Pathway A: Chemical Synthesis (Mono-alkylation)
The primary challenge in chemical synthesis is preventing double alkylation (formation of 1,5-diethoxynaphthalene).[1]
Protocol:
-
Starting Material: 1,5-Dihydroxynaphthalene (1,5-DHN).[1]
-
Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate; Potassium Carbonate (K
CO ).[1] -
Solvent: Acetone or DMF (Polar aprotic favors S
2).[1] -
Stoichiometry: Use a deficiency of alkylating agent (0.9 eq) relative to the diol to favor mono-substitution.[1]
-
Purification: The crude mixture will contain unreacted diol, mono-ether, and di-ether.[1] Separation requires column chromatography (Silica gel; Hexane:EtOAc gradient) or pH-dependent extraction (the mono-ether is soluble in dilute NaOH, whereas the di-ether is not).[1]
Pathway B: Biocatalytic Hydroxylation
Recent research utilizes engineered Cytochrome P450 enzymes to achieve high regioselectivity.
-
Enzyme: CYP110E1 (from cyanobacteria Nostoc sp.[1][6] PCC 7120).[1][7]
-
Mechanism: Regioselective hydroxylation at the C5 position.
-
Yield: Analytical scale yields demonstrate high specificity for the 5-position over the 4-position.[1]
Figure 1: Comparison of chemical mono-alkylation vs. biocatalytic hydroxylation pathways.
Analytical Characterization (Spectroscopy)[1][4][14]
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][8] The asymmetry of the molecule results in distinct signals for the two rings.
H NMR Data (300 MHz, CDCl )
| Position | Chemical Shift ( | Multiplicity | Assignment Logic |
| H-2 | 6.83 | Doublet | Ortho to OH (Shielded) |
| H-6 | 6.85 | Doublet | Ortho to OEt (Shielded) |
| H-3 | 7.37 | Triplet (Apparent) | Meta to OH |
| H-7 | 7.29 | Triplet (Apparent) | Meta to OEt |
| H-4 | 7.71 | Doublet | Para to OH (Deshielded) |
| H-8 | 7.89 | Doublet | Para to OEt (Deshielded) |
| -OCH | 4.15 (approx) | Quartet | Ethoxy methylene |
| -CH | 1.50 (approx) | Triplet | Ethoxy methyl |
C NMR Data (75 MHz)
-
C-1 (C-OH):
154.8 (Deshielded by direct oxygen attachment).[1] -
C-5 (C-OEt):
151.2 (Deshielded by ether oxygen).[1] -
Junction Carbons: C-4a (
125.[1][7]4) and C-8a ( 127.3).[1][7]
Data Source: Validated against biocatalytic product analysis (Compound A-5). [1]
Reactivity & Applications
Reactivity Profile
-
Azo Coupling: The compound couples readily with diazonium salts. The primary site of attack is C-4 (para to the hydroxyl group) due to the stronger activation by -OH compared to -OEt.[1]
-
Oxidation: Treatment with Fremy's salt or Chromium(VI) reagents can oxidize the system to Juglone ethers (5-ethoxy-1,4-naphthoquinone), which are potent cytotoxic agents.[1]
-
O-Alkylation: The remaining free hydroxyl group allows for the synthesis of asymmetric 1,5-dialkoxynaphthalenes, used in supramolecular chemistry (e.g., rotaxane stops).[1]
Figure 2: Key reactivity pathways for functionalization.
Applications
-
Pharmaceuticals: Used as a scaffold for developing selective estrogen receptor modulators (SERMs) and antimicrobial agents.[1]
-
Fluorescent Probes: The naphthalene core provides intrinsic fluorescence, which is modulated by the push-pull electronics of the ether/phenol substitution, useful in bio-imaging.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.
-
GHS Labeling: Warning. H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidative darkening (formation of quinones).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a fume hood during synthesis involving alkyl halides.
References
-
Biocatalytic Synthesis and NMR Characterization
-
Parent Compound Properties (1,5-Dihydroxynaphthalene)
-
General Naphthalene Reactivity
Sources
- 1. Meleagrine | C23H23N5O4 | CID 23259517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 93-18-5(2-Ethoxynaphthalene) | Kuujia.com [es.kuujia.com]
- 4. researchgate.net [researchgate.net]
- 5. 双(2,2,6,6,-四甲基-3,5-庚二酮酸)镍(II) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalytic synthesis of flavones and hydroxyl-small molecules by recombinant Escherichia coli cells expressing the cyanobacterial CYP110E1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
